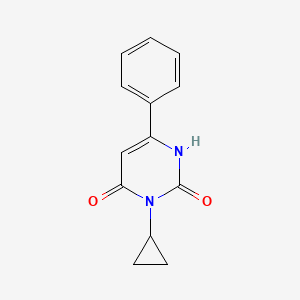
2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CM-PN) is a synthetic compound belonging to the class of pyrazoline derivatives. Pyrazoline derivatives have attracted considerable attention due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. CM-PN is a promising candidate for further research due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
- The compound has been used as a key intermediate for synthesizing polyfunctionally substituted heterocycles, incorporating pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these synthesized compounds demonstrated antioxidant activity nearly equivalent to that of ascorbic acid, showcasing its utility in creating biologically active molecules (El‐Mekabaty, 2015).
Synthesis of Novel Substituted Pyridine Derivatives
- It has also been a precursor for the synthesis of novel substituted pyridine derivatives, highlighting its versatility in organic synthesis for generating compounds with potential electronic and optical properties (Zhang et al., 2009).
Antimicrobial and Antioxidant Applications
- Further research led to the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, which showed significant antioxidant and antimicrobial activities. This demonstrates the compound’s utility in developing new therapeutic agents (Bonacorso et al., 2015).
Catalytic Applications
- Research into asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, using derivatives of this compound, indicates its potential in catalysis and synthetic organic chemistry (Magubane et al., 2017).
Luminescent CdII Frameworks
- The compound has also been involved in the hydrothermal synthesis of novel mixed-ligand Cd(II) coordination polymers, which exhibit luminescence. This application is significant in the development of new materials for sensing, imaging, and lighting technologies (Cai et al., 2013).
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMOQDEHNHAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



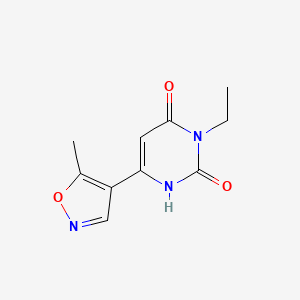
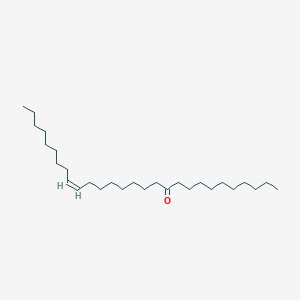
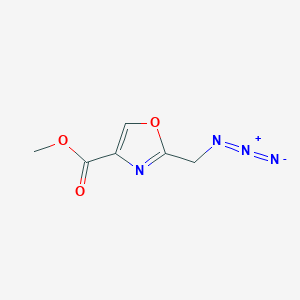
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)

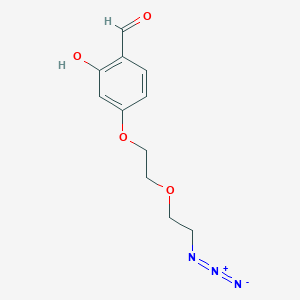


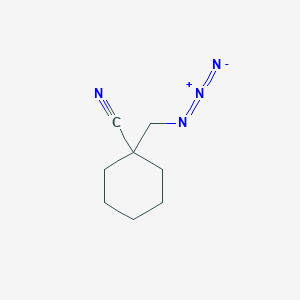
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)

